Ethyl methyl ethyl(phenyl)propanedioate Ethyl methyl ethyl(phenyl)propanedioate
Brand Name: Vulcanchem
CAS No.: 596-33-8
VCID: VC20666545
InChI: InChI=1S/C14H18O4/c1-4-14(12(15)17-3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Ethyl methyl ethyl(phenyl)propanedioate

CAS No.: 596-33-8

Cat. No.: VC20666545

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl methyl ethyl(phenyl)propanedioate - 596-33-8

Specification

CAS No. 596-33-8
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 1-O-ethyl 3-O-methyl 2-ethyl-2-phenylpropanedioate
Standard InChI InChI=1S/C14H18O4/c1-4-14(12(15)17-3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Standard InChI Key RDMAXRCDPQFFQJ-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a central propanedioate (malonate) core, where one oxygen atom is substituted with an ethyl group (-OCH₂CH₃), another with a methyl group (-OCH₃), and the central carbon bears both an ethyl and a phenyl group (-C₆H₅) . This configuration is represented by the SMILES string:
CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OCC .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-O-ethyl 3-O-methyl 2-ethyl-2-phenylpropanedioatePubChem
Molecular FormulaC₁₄H₁₈O₄PubChem
Molecular Weight250.29 g/molPubChem
CAS Registry Number596-33-8PubChem
InChI KeyRDMAXRCDPQFFQJ-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The molecule’s central carbon (C2) is fully substituted, creating a tetrahedral geometry. The presence of bulky groups (phenyl and ethyl) introduces steric hindrance, which may influence its reactivity in nucleophilic substitution or addition reactions .

Solubility and Stability

While explicit solubility data for this compound are unavailable, its ester-rich structure suggests lipophilicity, making it more soluble in organic solvents like ethanol or dichloromethane than in water. The phenyl group further enhances hydrophobic interactions, potentially increasing membrane permeability in biological systems .

Synthesis and Production Methods

General Synthetic Strategies

Propanedioate esters are typically synthesized via esterification reactions between malonic acid derivatives and alcohols. For Ethyl methyl ethyl(phenyl)propanedioate, a plausible route involves:

  • Diethyl malonate as the starting material.

  • Sequential alkylation at the central carbon using ethyl and phenyl groups.

  • Selective esterification with ethanol and methanol under acidic or basic conditions .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct placement of ethyl, methyl, and phenyl groups requires precise control of reaction conditions.

  • Steric Effects: Bulky substituents may slow reaction kinetics, necessitating elevated temperatures or catalysts .

Industrial Scalability

Reactivity and Functional Transformations

Hydrolysis Reactions

The ester groups in Ethyl methyl ethyl(phenyl)propanedioate are susceptible to acid- or base-catalyzed hydrolysis, yielding malonic acid derivatives. For example:
C₁₄H₁₈O₄+2H₂OHOOC-C(C₂H₅)(C₆H₅)-COOH+CH₃OH+C₂H₅OH\text{C₁₄H₁₈O₄} + 2\text{H₂O} \rightarrow \text{HOOC-C(C₂H₅)(C₆H₅)-COOH} + \text{CH₃OH} + \text{C₂H₅OH} .

Nucleophilic Additions

The electron-withdrawing ester groups activate the central carbon for Michael additions or alkylation reactions, enabling the synthesis of complex organic molecules. For instance, reaction with Grignard reagents could introduce additional alkyl or aryl groups .

Table 2: Predicted Reactivity Profile

Reaction TypeReagents/ConditionsExpected Products
HydrolysisH₃O⁺ or OH⁻Malonic acid derivatives
Ester ExchangeROH, H⁺Mixed esters (e.g., propyl, butyl)
Nucleophilic AdditionRMgX (Grignard)Alkylated propanedioates

Comparative Analysis with Related Compounds

Diethyl Malonate (CAS 105-53-3)

  • Structure: Lacks phenyl and ethyl groups at the central carbon.

  • Reactivity: More reactive toward nucleophiles due to less steric hindrance.

  • Applications: Widely used in the synthesis of barbiturates .

Ethyl Acetoacetate (CAS 141-97-9)

  • Structure: Contains a ketone group instead of esters.

  • Reactivity: Enol tautomerism enables keto-enol equilibria, useful in Claisen condensations .

Table 3: Structural and Functional Comparisons

CompoundKey Functional GroupsSteric HindrancePrimary Applications
Ethyl methyl ethyl(phenyl)propanedioateEsters, phenylHighSynthetic intermediate (potential)
Diethyl malonateEstersLowPharmaceutical synthesis
Ethyl acetoacetateKetone, esterModeratePerfumery, organic synthesis

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